molecular formula C15H18N4O B1465918 3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine CAS No. 1338675-85-6

3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine

Cat. No.: B1465918
CAS No.: 1338675-85-6
M. Wt: 270.33 g/mol
InChI Key: DKJLCEORAIHAMJ-UHFFFAOYSA-N
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Description

The compound “3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine” is a complex organic molecule that contains a methoxyphenyl group, a piperazine ring, and a pyridazine ring . The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) with a methoxy group (-OCH3) attached. Piperazine is a six-membered ring containing two nitrogen atoms, and pyridazine is a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyridazine) and a piperazine ring could result in a planar or near-planar structure. The methoxy group may introduce some degree of rotation due to its single bond with the phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the piperazine ring. The nitrogen atoms in the piperazine ring could act as nucleophiles in reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the methoxy group and the piperazine ring) would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Genotoxicity Studies

3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine and related compounds have been studied for their genotoxic potential. For example, a compound with a similar structure was evaluated in the Salmonella Ames assay and showed a metabolism-dependent increase in reverse mutations in certain strains. These studies help understand the mutagenicity and metabolic pathways of such compounds, which is crucial for evaluating their safety for potential therapeutic uses (Kalgutkar et al., 2007).

Antiviral Properties

Some derivatives of this compound have demonstrated antiviral properties. For instance, R 61837, a compound with a similar structure, has shown potent inhibitory effects against various rhinovirus serotypes, indicating its potential as an antiviral agent (Andries et al., 2005).

Antimicrobial and Antibacterial Activity

Compounds structurally similar to this compound have been researched for their antimicrobial properties. For example, some piperazine-thiosemicarbazone hybrids showed potent antitubercular activity against Mycobacterium tuberculosis (Jallapally et al., 2014). Additionally, piperazinyl oxazolidinone derivatives have been evaluated for their effectiveness against gram-positive pathogens, including Staphylococcus aureus (Tucker et al., 1998).

Antihypertensive Applications

Some derivatives of this compound have been synthesized and evaluated for potential antihypertensive effects. These studies explore the compounds' interactions with alpha-adrenoceptors, which are significant in cardiovascular regulation (Cecchetti et al., 2000).

Anticonvulsant Potential

Research has been conducted on the structural and electronic properties of anticonvulsant drugs, including those with structures related to this compound. These studies provide insights into the molecular characteristics that contribute to the anticonvulsant activity of such compounds (Georges et al., 1989).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine” would require appropriate safety measures. It’s important to use personal protective equipment and avoid creating dust. If the compound is similar to other methoxyphenyl and piperazine compounds, it may require special disposal methods to prevent environmental contamination .

Future Directions

The potential applications and future research directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given the presence of a piperazine ring, one possible area of interest could be in pharmaceutical research .

Biochemical Analysis

Biochemical Properties

3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in numerous physiological processes . The nature of these interactions often involves binding to the receptor sites, leading to either inhibition or activation of the receptor’s function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can affect the viability and proliferation of glioma cells, indicating its potential as an anti-cancer agent . Additionally, it has been observed to induce reactive oxygen species (ROS) generation in pancreatic cancer cells, leading to apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has shown therapeutic potential without significant adverse effects. At higher doses, toxic effects have been observed, including alterations in liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s effects on metabolic flux and metabolite levels are also being studied to understand its broader impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. Studies have shown that it localizes to the mitochondria and endoplasmic reticulum, where it influences cellular processes such as energy production and protein synthesis .

Properties

IUPAC Name

3-(2-methoxyphenyl)-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-20-14-5-3-2-4-12(14)13-6-7-15(18-17-13)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJLCEORAIHAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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